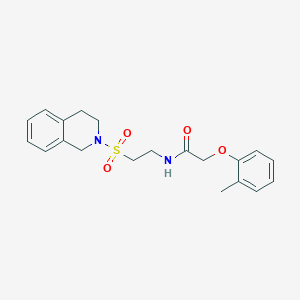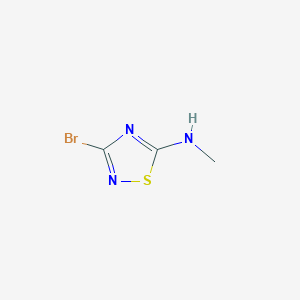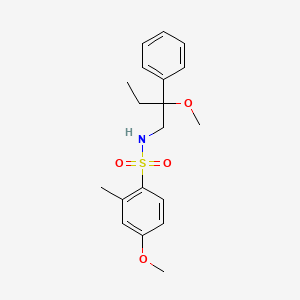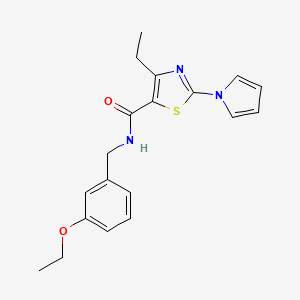
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as DIQOA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The compound was first synthesized in 2008 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exert its effects through the inhibition of various enzymes and signaling pathways. One key target of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is the protein kinase C (PKC) pathway, which is involved in cell growth, differentiation, and apoptosis. N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the activity of PKC, leading to the induction of apoptosis and cell cycle arrest. Additionally, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In neurons, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to protect against oxidative stress and inflammation, which are key contributors to the development of neurodegenerative diseases. In vascular smooth muscle cells, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have vasodilatory effects and to reduce blood pressure, making it a potential treatment option for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide as a research tool is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and investigation of these pathways. Additionally, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have low toxicity and high stability, making it a reliable and safe research tool. However, one limitation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide. One area of interest is the development of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide-based therapies for cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further investigation into the mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide and its effects on various enzymes and signaling pathways could lead to a better understanding of the underlying mechanisms of these diseases. Finally, the development of more soluble forms of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide could expand its potential applications and make it a more widely used research tool.
Synthesemethoden
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride, followed by the addition of 3,4-dihydroisoquinoline and 2-aminoethanesulfonic acid. The resulting compound is then purified through recrystallization, yielding N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells through its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been studied for its potential to protect neurons from oxidative stress and inflammation, which are key contributors to the development of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been shown to have vasodilatory effects and to reduce blood pressure, making it a potential treatment option for hypertension.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-6-2-5-9-19(16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-7-3-4-8-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOSJDBNIJKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2932668.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932669.png)




![2-(ethylthio)-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932681.png)
![5-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2932682.png)

